1-Benzenesulfonyl-4,5-dimethyl-2-trifluoromethyl-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid methyl ester
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Overview
Description
METHYL 1-(BENZENESULFONYL)-4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, trifluoromethyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(BENZENESULFONYL)-4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the trifluoromethyl position.
Scientific Research Applications
METHYL 1-(BENZENESULFONYL)-4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of METHYL 1-(BENZENESULFONYL)-4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity and applications.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are widely used in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity.
Uniqueness
METHYL 1-(BENZENESULFONYL)-4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both trifluoromethyl and benzenesulfonyl groups in a tetrahydropyridine scaffold distinguishes it from other compounds and enhances its potential for diverse applications.
Properties
Molecular Formula |
C16H18F3NO4S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-3,4-dimethyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C16H18F3NO4S/c1-11-9-15(14(21)24-3,16(17,18)19)20(10-12(11)2)25(22,23)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3 |
InChI Key |
DXWBNFRYRMBPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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